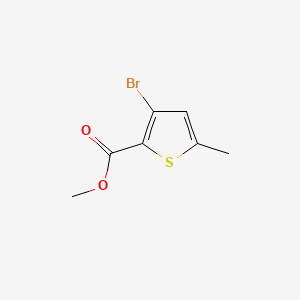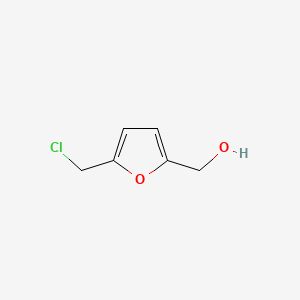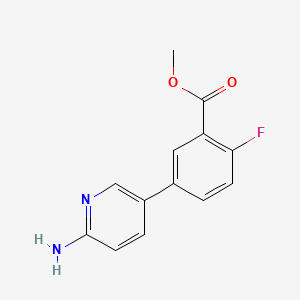
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Elucidation and Crystallography
Research has focused on the synthesis and crystal structure analysis of this compound, highlighting its planar molecule geometry and stable crystal packing facilitated by weak intermolecular interactions. For instance, a study by Jasinski et al. (2011) on the title compound revealed a minimal dihedral angle between the hydroxyphenyl and dimethoxyphenyl rings, indicating a nearly planar structure which is stabilized by O—H⋯O hydrogen bonds and π–π stacking interactions Jasinski et al., 2011. Similarly, photophysical studies have identified intramolecular charge transfer (ICT) phenomena and proposed these compounds as candidates for fluorescent chemosensors due to their solvatochromic properties Asiri et al., 2017.
Antioxidant Activity
Compounds bearing the core structure of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one have been synthesized and evaluated for their antioxidant activities. Sulpizio et al. (2016) synthesized a series of 2'-aminochalcone derivatives and assessed their free radical scavenging ability, suggesting significant antioxidant potential for derivatives with hydroxyl functionalities Sulpizio et al., 2016.
Biological Activities
The effects of phenolic compounds, including derivatives of the compound , on Agrobacterium vir genes and gene transfer induction, have been explored. Joubert et al. (2002) found that certain phenolic compounds increase virulence induction and transformation rates, providing insights into the molecular mechanism of phenol binding protein activation Joubert et al., 2002.
Photophysical Investigations
The compound's derivatives have been explored for their photophysical properties, particularly in the context of fluorescent chemosensors and micellization probes. Asiri et al. (2017) detailed the solvatochromic properties of these compounds, indicating their potential application in detecting critical micelle concentration (CMC) of surfactants Asiri et al., 2017.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxy-3-methylacetophenone using a base catalyst to form chalcone, which is then subjected to a Claisen-Schmidt condensation with propionic anhydride to yield the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-hydroxy-3-methylacetophenone", "sodium hydroxide", "propionic anhydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxybenzaldehyde (1.0 equiv) and 2-hydroxy-3-methylacetophenone (1.2 equiv) in ethanol and add a catalytic amount of sodium hydroxide.", "Step 2: Heat the reaction mixture under reflux for 2-3 hours until a yellow precipitate forms.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with cold ethanol and dry it under vacuum to obtain chalcone.", "Step 5: Dissolve chalcone (1.0 equiv) in ethanol and add propionic anhydride (1.2 equiv) dropwise with stirring.", "Step 6: Heat the reaction mixture under reflux for 2-3 hours until a yellow precipitate forms.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with cold ethanol and dry it under vacuum to obtain the final product, 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one." ] } | |
CAS No. |
1313738-74-7 |
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O4/c1-12-5-4-6-14(18(12)20)15(19)9-7-13-8-10-16(21-2)17(11-13)22-3/h4-11,20H,1-3H3 |
InChI Key |
IHFYDTMKUXTNAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O |
Synonyms |
3-(3,4-diMethoxyphenyl)-1-(2-hydroxy-3-Methylphenyl)prop-2-en-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)
![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)
![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)

![1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B578374.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid](/img/structure/B578378.png)





